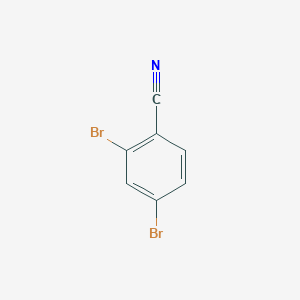2,4-Dibromobenzonitrile
CAS No.: 78222-69-2
Cat. No.: VC6255278
Molecular Formula: C7H3Br2N
Molecular Weight: 260.916
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 78222-69-2 |
|---|---|
| Molecular Formula | C7H3Br2N |
| Molecular Weight | 260.916 |
| IUPAC Name | 2,4-dibromobenzonitrile |
| Standard InChI | InChI=1S/C7H3Br2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H |
| Standard InChI Key | MIQRQLRZDQTHGM-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Br)Br)C#N |
Introduction
Chemical Identity and Structural Characteristics
2,4-Dibromobenzonitrile belongs to the class of dihalogenated benzonitriles, distinguished by its substitution pattern and functional groups. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 78222-69-2 |
| Molecular Formula | |
| Molar Mass | 260.91 g/mol |
| Exact Mass | 258.863 Da |
| LogP (Partition Coefficient) | 3.08 |
| Topological Polar Surface Area | 23.79 Ų |
The compound’s structure features a benzene ring substituted with a nitrile group (-CN) at position 1 and bromine atoms at positions 2 and 4. This arrangement confers distinct electronic and steric effects, influencing its reactivity in substitution and coupling reactions .
Synthesis and Production Methods
Bromination of Benzonitrile Derivatives
The synthesis of 2,4-dibromobenzonitrile typically involves the bromination of benzonitrile or its mono-substituted derivatives. Direct bromination using elemental bromine () in the presence of a Lewis acid catalyst (e.g., ) under controlled temperatures (40–60°C) yields the di-substituted product. The reaction proceeds via electrophilic aromatic substitution, with the nitrile group acting as a meta-directing group, favoring bromination at the 2- and 4-positions .
Industrial-Scale Optimization
Industrial production emphasizes yield maximization and purity control. Key parameters include:
-
Stoichiometry: A 2:1 molar ratio of bromine to benzonitrile ensures complete di-substitution.
-
Catalyst Loading: 5–10% by weight relative to benzonitrile.
-
Purification: Recrystallization from ethanol or column chromatography isolates the product with >95% purity .
Physicochemical Properties
Solubility and Stability
2,4-Dibromobenzonitrile is sparingly soluble in water (0.2 g/L at 25°C) but exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is stable under inert atmospheres but may decompose upon prolonged exposure to moisture or light, necessitating storage at 2–8°C in sealed containers .
Chemical Reactivity and Functionalization
Nucleophilic Substitution Reactions
The bromine atoms at positions 2 and 4 are susceptible to nucleophilic displacement. For example:
-
Amination: Reaction with ammonia or primary amines in the presence of yields 2,4-diaminobenzonitrile derivatives.
-
Alkoxy Substitution: Treatment with sodium methoxide produces 2,4-dimethoxybenzonitrile.
Nitrile Group Transformations
The nitrile moiety can undergo reduction or hydrolysis:
-
Reduction: Lithium aluminum hydride () reduces the nitrile to a primary amine, forming 2,4-dibromobenzylamine.
-
Hydrolysis: Acidic or basic conditions convert the nitrile to a carboxylic acid () or amide, respectively.
Applications in Organic Synthesis
Pharmaceutical Intermediates
2,4-Dibromobenzonitrile serves as a precursor to bioactive molecules. For instance:
-
Anticancer Agents: Suzuki-Miyaura cross-coupling with boronic acids introduces aryl groups, enabling the synthesis of tyrosine kinase inhibitors .
-
Antimicrobial Compounds: Functionalization with heterocycles (e.g., triazoles) enhances activity against Gram-positive bacteria .
Materials Science
The compound’s rigid aromatic core and halogen substituents make it a candidate for:
-
Liquid Crystals: Incorporation into mesogenic structures modulates phase behavior.
-
Polymer Additives: Bromine atoms act as flame retardants in polyesters and epoxies .
Comparison with Isomeric Analogues
| Property | 2,4-Dibromobenzonitrile | 2,6-Dibromobenzonitrile |
|---|---|---|
| Substitution Pattern | 2- and 4-positions | 2- and 6-positions |
| Reactivity in Substitution | Higher due to para-bromine | Lower due to steric hindrance |
| Applications | Pharmaceuticals, polymers | Cellulose synthesis inhibitors |
The 2,4-isomer’s para-bromine atom enhances electronic conjugation, making it more reactive in aromatic substitution compared to the 2,6-isomer .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume